3-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)-
CAS No.:
Cat. No.: VC18537602
Molecular Formula: C12H24Cl2N4O
Molecular Weight: 311.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24Cl2N4O |
|---|---|
| Molecular Weight | 311.25 g/mol |
| IUPAC Name | 2-piperazin-1-yl-N-propan-2-ylpyridin-3-amine;hydrate;dihydrochloride |
| Standard InChI | InChI=1S/C12H20N4.2ClH.H2O/c1-10(2)15-11-4-3-5-14-12(11)16-8-6-13-7-9-16;;;/h3-5,10,13,15H,6-9H2,1-2H3;2*1H;1H2 |
| Standard InChI Key | JXYHOZKGJUVECC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC1=C(N=CC=C1)N2CCNCC2.O.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Delavirdine, systematically named N-[2-[4-[3-(1-methylethylamino)pyridin-2-yl]piperazin-1-yl]carbonyl-1H-indol-5-yl] methanesulfonamide, features a complex heterocyclic structure central to its antiviral activity . Its molecular formula is , with a molecular weight of 456.194 g/mol . The compound integrates a pyridinylpiperazine backbone linked to a methanesulfonamide-substituted indole moiety, enabling targeted inhibition of HIV-1 reverse transcriptase (RT).
Key Structural Features:
-
Pyridine ring: Serves as the primary binding site to HIV-1 RT.
-
Piperazine group: Enhances solubility and modulates pharmacokinetic properties.
-
Methanesulfonamide group: Contributes to metabolic stability and protein binding .
Table 1: Physicochemical Properties of Delavirdine
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 456.194 g/mol | |
| Aqueous Solubility (pH 7) | 0.81 µg/mL | |
| Protein Binding | 98% | |
| LogP (Partition Coefficient) | 3.2 (estimated) |
Pharmacological Mechanism and Antiviral Activity
Delavirdine exerts its antiviral effects through non-competitive inhibition of HIV-1 RT, a critical enzyme for viral replication. Unlike nucleoside analogs, NNRTIs like delavirdine bind to a hydrophobic pocket distal to the RT active site, inducing conformational changes that disrupt catalytic activity .
In Vitro Susceptibility
-
IC₅₀ Values: 0.005–0.030 μM against laboratory HIV-1 strains .
-
Clinical Isolates: 73/74 tested isolates showed IC₅₀ ≤ 0.18 μM, with IC₉₀ values of 0.05–0.10 μM .
-
Synergy: Additive to synergistic effects observed with zidovudine, lamivudine, and protease inhibitors in combinatorial studies .
Resistance Mutations
Mutations at RT residues K103N, Y181C, and P236L confer high-level resistance to delavirdine . Cross-resistance with other NNRTIs (e.g., nevirapine, efavirenz) is common due to overlapping binding sites.
Pharmacokinetics and Metabolism
Delavirdine exhibits nonlinear pharmacokinetics, with dose-dependent absorption and extensive hepatic metabolism.
Absorption and Distribution
-
Bioavailability: 85% ± 25% in tablet form; enhanced by 20% when administered as a slurry .
-
Peak Plasma Concentration (Cₘₐₓ): 35 ± 20 μM at steady state (400 mg TID dosing) .
-
Cerebrospinal Fluid Penetration: 0.4% ± 0.07% of plasma concentrations, reflecting limited CNS uptake .
Metabolism and Excretion
-
Primary Pathway: Cytochrome P450 3A4 (CYP3A4)-mediated oxidation.
-
Metabolites: N-desalkyl and hydroxylated derivatives (inactive).
Table 2: Steady-State Pharmacokinetic Parameters (400 mg TID)
| Parameter | Mean ± SD | Range |
|---|---|---|
| Cₘₐₓ (μM) | 35 ± 20 | 2–100 |
| AUC (μM·hr) | 180 ± 100 | 5–515 |
| Cₘᵢₙ (μM) | 15 ± 10 | 0.1–45 |
Clinical Applications and Efficacy
Delavirdine was historically used in combination antiretroviral therapy (cART) to suppress HIV-1 replication.
Key Clinical Trials
-
Study ACTG 260: Delavirdine + zidovudine reduced viral load by 1.5 log₁₀ copies/mL over 24 weeks .
-
Study 006: Triple therapy (delavirdine, zidovudine, didanosine) increased CD4+ counts by 90–120 cells/μL .
Limitations in Modern Therapy
-
Low Genetic Barrier: Single mutations (e.g., K103N) render delavirdine ineffective.
-
Dosing Frequency: Thrice-daily regimen less favorable compared to newer once-daily NNRTIs.
Adverse Effects and Drug Interactions
Common Adverse Reactions
Clinically Significant Interactions
| Interacting Drug | Effect on Delavirdine | Management |
|---|---|---|
| Rifampin | ↓ AUC by 95% | Contraindicated |
| Omeprazole | ↑ Delavirdine Cₘₐₓ | Monitor for toxicity |
| Simvastatin | ↑ Statin AUC | Use alternative statin |
Synthesis and Analytical Characterization
Delavirdine is synthesized via multistep organic reactions, including:
-
Coupling of 3-isopropylamino-2-pyridinylpiperazine with 5-methanesulfonamidoindole-2-carboxylic acid.
Spectroscopic Profiles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume